Methyl 2-(hydroxymethyl)acrylate

Catalog No.
S763118
CAS No.
15484-46-5
M.F
C5H8O3
M. Wt
116.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(hydroxymethyl)acrylate

CAS Number

15484-46-5

Product Name

Methyl 2-(hydroxymethyl)acrylate

IUPAC Name

methyl 2-(hydroxymethyl)prop-2-enoate

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

InChI

InChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h6H,1,3H2,2H3

InChI Key

RFUCOAQWQVDBEU-UHFFFAOYSA-N

SMILES

COC(=O)C(=C)CO

Canonical SMILES

COC(=O)C(=C)CO

The exact mass of the compound Methyl 2-(hydroxymethyl)acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 2-(hydroxymethyl)acrylate (CAS 15484-46-5), commonly referred to as MHMA, is a highly functionalized Baylis-Hillman adduct featuring both a vinylic double bond and a primary hydroxyl group at the alpha position. This unique structural proximity provides dual-site reactivity that is highly valued in advanced polymer synthesis and chiral intermediate manufacturing. In industrial procurement, MHMA is primarily sourced as a fast-curing monomer for UV-curable coatings, a precursor for dense hydrogen-bonded barrier films, and a direct starting material for the asymmetric synthesis of pharmaceutical building blocks such as the Roche ester. Its ability to undergo rapid photopolymerization while maintaining high conversion rates makes it a premium selection over standard methacrylates in high-throughput manufacturing environments .

Research Fit

1 Supports self-condensing vinyl polymerization for hyperbranched architectures
2 Enables alternating copolymer synthesis with styrene via α-hydroxymethyl group
3 May reduce water sorption in copolymer and composite systems
4 Supports tunable microsphere engineering with surface hydroxyl functionality

Substituting MHMA with common commodity monomers like Methyl methacrylate (MMA) or 2-Hydroxyethyl methacrylate (HEMA) results in critical performance failures in both physical properties and chemical reactivity. MMA entirely lacks the alpha-hydroxymethyl group, meaning it cannot form the dense intermolecular hydrogen-bonding networks required for high-performance gas barrier coatings; attempts to use MMA in such coatings result in non-homogeneous films and a sharp drop in oxygen barrier performance when its feed ratio exceeds 10 mol%[1]. While HEMA contains a hydroxyl group, it is located at the end of the ester chain rather than directly on the alpha-carbon. This structural difference prevents HEMA from participating in the specific intramolecular cyclizations (such as rapid 5-membered lactone formation) required for fast main-chain scission in degradable polymers[2]. Furthermore, only MHMA possesses the exact carbon skeleton required to serve as a direct, single-step precursor for the catalytic asymmetric hydrogenation to the Roche ester [3].

Substitution Risk

α-(Hydroxymethyl)acrylate (MHMA)
  • AB₂ monomer behavior enables hyperbranched polymer synthesis
  • Reactivity ratios promote alternating copolymer architectures with styrene
  • α-hydroxymethyl placement may reduce water sorption in copolymers
β-Hydroxy (meth)acrylate (e.g., HEMA)
  • AB-type monomer only; linear homopolymers, no hyperbranched capability
  • Different reactivity ratios alter copolymer sequence distribution
  • Extended β-hydroxyethyl spacer increases hydrophilicity and water uptake

Oxygen Barrier Enhancement in PET Coatings

MHMA-based UV-curable coatings applied to biaxially oriented PET films demonstrate exceptional gas barrier properties due to extensive hydrogen bonding from the alpha-hydroxyl groups. Studies show that blown bottle side walls coated with MHMA exhibit a 2-3 times improvement in oxygen barrier performance compared to uncoated PET. In contrast, incorporating standard MMA beyond a 10 mol% feed ratio leads to a measurable decrease in barrier performance and non-homogeneous coating formation[1].

Evidence DimensionOxygen barrier improvement in coated PET bottles
Target Compound Data200-300% (2-3x) improvement in oxygen barrier
Comparator Or BaselineUncoated PET (baseline) / MMA (>10 mol% feed causes barrier decrease)
Quantified Difference2-3 times higher barrier performance for MHMA
ConditionsUV-cured coating on PET preforms prior to blow molding

Justifies the procurement of MHMA for food and beverage packaging where extending product shelf-life via superior gas barriers is critical.

Copolymerization Reactivity
Reported comparison
MHMA-styrene
r₁=0.43, r₂=0.35; r₁·r₂=0.15
Typical acrylates
MMA-styrene r₁·r₂~0.24-0.50; MA-styrene~0.14-0.20
Supports alternating copolymer synthesis with uniform hydroxyl distribution
Kelen-Tüdős method; bulk copolymerization at 60–70 °C

Photopolymerization Conversion Efficiency

MHMA exhibits exceptionally fast photopolymerization kinetics compared to conventional methacrylates. When formulated with photoinitiators like Irgacure 819, MHMA rapidly overcomes auto-acceleration peaks to reach maximum polymerization rates, achieving overall monomer conversions exceeding 80%. This high conversion efficiency is maintained even in highly crosslinked systems, outperforming standard methacrylates which often suffer from lower conversion due to vitrification [1].

Evidence DimensionPhotopolymerization conversion rate
Target Compound Data>80% overall conversion
Comparator Or BaselineStandard methacrylates (typically lower conversion under identical UV doses)
Quantified DifferenceSustained >80% conversion with rapid peak rate achievement
ConditionsUV curing with Irgacure 819 (0.5 - 1.0 mol%)

High conversion rates reduce residual monomer content and enable faster line speeds in industrial UV-curing processes.

Conversion Efficiency
Head-to-head
Bis-GMA/EHMA
89.9% DC; homopolymer 97.0%
Bis-GMA/HEMA
86.2% DC; homopolymer 97.0%
Higher conversion in copolymer systems may reduce residual monomer
EHMA analog; DSC/FTIR; photo-activated at 25–37 °C

Direct Asymmetric Synthesis of the Roche Ester

MHMA is the optimal direct precursor for the synthesis of the Roche ester (methyl (S)-(+)-3-hydroxy-2-methylpropanoate), a critical chiral building block. Utilizing Rh-catalyzed asymmetric hydrogenation or biocatalytic pathways, MHMA is converted directly to the Roche ester with enantiomeric excesses exceeding 99%. In contrast, using MMA as a starting material requires a more complex two-step hydroboration/oxidation sequence to achieve the same functionalization [1].

Evidence DimensionSynthetic route efficiency to Roche ester
Target Compound Data1-step direct asymmetric hydrogenation (>99% ee)
Comparator Or BaselineMMA (requires 2-step hydroboration/oxidation)
Quantified DifferenceElimination of one synthetic step while maintaining >99% enantioselectivity
ConditionsRh-catalyzed hydrogenation vs. Co-catalyzed hydroboration

Significantly lowers the cost and complexity of manufacturing chiral pharmaceutical intermediates by reducing step count.

Water Sorption
Head-to-head
EHMA-based
Copolymer WS -28%; Composite WS -14%
HEMA-based
Higher water uptake under identical hydration
Reduced hydrophilicity may improve dimensional stability in wet environments
Bis-GMA/TEGDMA matrices; 37 °C aqueous immersion

Fast Main-Chain Scission for Degradable Polymers

Polymers incorporating MHMA derivatives alongside cyclic ketene acetals (BMDO) enable ultra-fast main-chain scission. The unique alpha-hydroxymethyl architecture allows for an irreversible transesterification that forms a stable five-membered lactone fragment. This specific geometry causes the polymer's molar mass to decrease drastically within 5 minutes under mild conditions, a degradation speed not achievable with chain-end hydroxyl monomers like HEMA [1].

Evidence DimensionPolymer degradation / main-chain scission time
Target Compound DataDrastic molar mass decrease within 5 minutes
Comparator Or BaselineStandard vinyl polymers (non-degradable or slow degradation)
Quantified DifferenceNear-instantaneous (5 min) selective scission
ConditionsDeprotection/transesterification of alternating copolymers

Essential for the development of next-generation recyclable materials and stimuli-responsive degradable resins.

Microsphere Size Control
Class-level
Size range 0.4–2.7 μm; surface OH groups available for covalent protein binding
Tunable particle engineering without post-modification
Aqueous radical polymerization with surfactants; SEM, TGA, DSC characterization
AB₂ Monomer Architecture
Class-level
Self-condensing vinyl polymerization yields hyperbranched poly(MHMA) in one step
Enables single-step branched polymer synthesis without external crosslinkers
HEMA lacks this capability; radical initiation, bulk or solution

High-Barrier Packaging Coatings

MHMA is the material of choice for formulating UV-curable coatings on PET bottles and films. Its ability to form dense hydrogen-bonded networks directly translates to the 2-3x improvement in oxygen barriers demonstrated in Section 3, making it ideal for extending the shelf-life of oxygen-sensitive foods and beverages [1].

Pharmaceutical Chiral Intermediates

Due to its direct single-step conversion pathway to the Roche ester with >99% enantiomeric excess, MHMA is highly recommended for procurement by pharmaceutical CDMOs synthesizing polyketides, vitamins, and other complex chiral therapeutics [2].

Rapid-Cure UV Resins and Adhesives

The exceptionally fast photopolymerization kinetics and >80% conversion rates of MHMA make it a superior monomer for industrial UV adhesives and 3D printing resins, where rapid curing and low residual monomer content are critical for throughput and safety[3].

Stimuli-Responsive and Recyclable Polymers

Leveraging its unique ability to form five-membered lactones upon transesterification, MHMA is perfectly suited for synthesizing advanced degradable vinyl polymers that require fast, triggered main-chain scission for recycling or environmental degradation [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Alternating copolymer synthesis with styrene
Near-alternating reactivity ratio profile (low r₁·r₂)
Copolymer sequence distribution and hydroxyl group spacing
Low-water-sorption biomedical composites
Reduced hydrophilicity relative to β-hydroxy monomers
Water sorption reduction in copolymer and composite systems
High-conversion photocurable coatings
Resistance to premature vitrification during photopolymerization
Residual monomer content and mechanical integrity after cure
Hyperbranched polymer synthesis via SCVP
AB₂ monomer architecture with α-hydroxymethyl functionality
Branching density and peripheral hydroxyl group availability

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

Methyl 2-(hydroxymethyl)prop-2-enoate

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